molecular formula C15H12I3NO4 B569959 (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid CAS No. 1213055-23-2

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid

Cat. No. B569959
M. Wt: 656.932
InChI Key: HZCBWYNLGPIQRK-PBXSGCJKSA-N
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Description

“(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid” is also known as 3,5,3’-Triiodothyronine . It is a thyroid hormone T3 which is normally produced by the thyroid gland . The molecular formula is C15H12I3NO4 and the molecular weight is 650.973 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: c1cc(c(cc1Oc2c(cc(cc2I)CC@@HO)N)I)I)O .

Scientific Research Applications

Enantioselective Synthesis

  • Application : Enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), a neuroexcitant similar to 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), has been explored. This involves the use of enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).

Synthesis and Evaluation of Bioactive Compounds

  • Application : Novel compounds including analogues of (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid have been synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities, showing significant biological effects (Subudhi & Sahoo, 2011).

Computational Peptidology for Antifungal Tripeptides

  • Application : Computational peptidology, assisted by conceptual density functional theory, has been used to study the chemical reactivity of peptides including analogues of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid for the development of new antifungal tripeptides (Flores-Holguín et al., 2019).

Functional Modification of Hydrogels

  • Application : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amino compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, leading to enhanced thermal stability and biological activity. These modified polymers have potential medical applications (Aly & El-Mohdy, 2015).

Asymmetric Synthesis of Fluorinated l-tyrosine and meta-l-tyrosines

  • Application : Asymmetric synthesis of fluorinated derivatives of (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid has been described, demonstrating the potential for creating fluorinated amino acids with specific stereochemistry (Monclus et al., 1995).

Synthesis and DNA Binding Studies in Platinum Complexes

  • Application : Platinum complexes with an alanine-based amino acid, structurally similar to (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid, have been synthesized and studied for their potential as anticancer agents due to their ability to bind to DNA sequences (Riccardi et al., 2019).

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i5+1,6+1,8+1,10+1,11+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBWYNLGPIQRK-PBXSGCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5'-Triiodo-L-thyronine 13C6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Reactant of Route 2
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Reactant of Route 5
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Reactant of Route 6
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid

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